molecular formula C14H11NO3 B13223499 2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Cat. No.: B13223499
M. Wt: 241.24 g/mol
InChI Key: OVXKWAWPUNWYCE-UHFFFAOYSA-N
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Description

2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is an organic compound with the molecular formula C14H11NO3 It is a derivative of furan, a heterocyclic organic compound, and contains a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the furan ring with the cyanophenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or cyanophenyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The cyanophenyl group can participate in binding interactions, while the furan ring may contribute to the compound’s overall reactivity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanophenylacetic acid: A similar compound with a cyanophenyl group attached to an acetic acid moiety.

    Methyl 3-cyanophenylacetate: An ester derivative of 3-cyanophenylacetic acid.

    Ethyl 3-cyanophenylacetate: Another ester derivative with an ethyl group.

Uniqueness

2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is unique due to the presence of both a furan ring and a cyanophenyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

2-[5-(3-cyanophenyl)-3-methylfuran-2-yl]acetic acid

InChI

InChI=1S/C14H11NO3/c1-9-5-13(18-12(9)7-14(16)17)11-4-2-3-10(6-11)8-15/h2-6H,7H2,1H3,(H,16,17)

InChI Key

OVXKWAWPUNWYCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2=CC=CC(=C2)C#N)CC(=O)O

Origin of Product

United States

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